molecular formula C22H20F3NO3 B362900 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 307507-26-2

7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B362900
CAS No.: 307507-26-2
M. Wt: 403.4g/mol
InChI Key: SPNKBIKMBXQPTK-UHFFFAOYSA-N
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Description

7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique structural features, which include a trifluoromethyl group and a piperidinylmethyl moiety, potentially enhancing its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the chromenone core, which can be derived from salicylaldehyde and acetophenone through a Claisen-Schmidt condensation reaction.

    Formation of the Chromenone Core: The intermediate product undergoes cyclization to form the chromenone structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group is attached through a nucleophilic substitution reaction, often using piperidine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.

    Substitution: The phenyl ring and the piperidinylmethyl group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential antioxidant and anti-inflammatory properties. It can be used in assays to evaluate its efficacy in scavenging free radicals and reducing inflammation.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity, improving membrane permeability. The piperidinylmethyl group can interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the trifluoromethyl and piperidinylmethyl groups, resulting in different biological activity.

    7-hydroxy-3-phenyl-8-methyl-4H-chromen-4-one: Contains a methyl group instead of the piperidinylmethyl group, affecting its pharmacokinetic properties.

    7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the piperidinylmethyl group, which may reduce its interaction with certain biological targets.

Uniqueness

The presence of both the trifluoromethyl and piperidinylmethyl groups in 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one makes it unique. These groups enhance its biological activity and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO3/c23-22(24,25)21-18(14-7-3-1-4-8-14)19(28)15-9-10-17(27)16(20(15)29-21)13-26-11-5-2-6-12-26/h1,3-4,7-10,27H,2,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNKBIKMBXQPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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